8-Bromoxanthosine
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Overview
Description
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA The presence of a bromine atom at the 8th position and a pentofuranosyl sugar moiety attached to the purine base makes it unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol typically involves the bromination of a purine derivative followed by glycosylation. One common method includes:
Bromination: The purine base is brominated using bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform.
Glycosylation: The brominated purine is then reacted with a protected pentofuranosyl donor in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Glycosylation and Deglycosylation: The sugar moiety can be modified or removed, respectively.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 8-substituted purine derivatives.
Oxidation: Formation of purine N-oxides.
Reduction: Formation of dihydropurine derivatives.
Scientific Research Applications
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The bromine atom at the 8th position enhances its binding affinity to certain enzymes, making it more effective in its biological activity.
Comparison with Similar Compounds
Similar Compounds
9-Pentofuranosyl-9H-purine-2,6-diamine: Similar structure but with amino groups instead of hydroxyl groups.
8-Bromo-9-pentofuranosyl-3,9-dihydro-1H-purine-2,6-dione: Similar structure but with a different oxidation state.
Uniqueness
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol is unique due to the presence of both the bromine atom and the pentofuranosyl moiety, which confer distinct chemical and biological properties. Its ability to act as a nucleoside analog makes it particularly valuable in medicinal chemistry for the development of therapeutic agents.
Properties
CAS No. |
3001-46-5 |
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Molecular Formula |
C10H11BrN4O6 |
Molecular Weight |
363.12 g/mol |
IUPAC Name |
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O6/c11-9-12-3-6(13-10(20)14-7(3)19)15(9)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H2,13,14,19,20)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
YLAPSBFYSPSPLA-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O |
Origin of Product |
United States |
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